molecular formula C15H12O5 B190386 Dihydrogenistein CAS No. 21554-71-2

Dihydrogenistein

Cat. No. B190386
CAS RN: 21554-71-2
M. Wt: 272.25 g/mol
InChI Key: UQGVUYNHDKMLSE-UHFFFAOYSA-N
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Description

Dihydrogenistein is a metabolite of the soy isoflavone genistin . It is found in a variety of soybeans and soy products . The chemical name for Dihydrogenistein is 4′,5,7-Trihydroxyisoflavan-4-one .


Synthesis Analysis

Genistein is firstly reduced to ®-dihydrogenistein by gut bacteria, which can be further isomerized by keto-enol tautomerization to (S)-dihydrogenistein . Dihydrogenistein is considered a biologically active molecule .


Molecular Structure Analysis

Dihydrogenistein has a molecular formula of C15H12O5 . Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .


Chemical Reactions Analysis

Dihydrogenistein and another isoflavone, demethyltexasin, have been studied for their radical scavenging behavior . The study focused on the influence of the H atom on the radical scavenging behavior .


Physical And Chemical Properties Analysis

Dihydrogenistein is a solid substance with a density of 1.5±0.1 g/cm3 . It has a boiling point of 577.9±50.0 °C at 760 mmHg . Its molar refractivity is 70.3±0.3 cm3 .

Scientific Research Applications

Isoflavonoid Synthesis and Enzyme Inhibition

Dihydrogenistein, a phytoestrogenic isoflavonoid, has been synthesized as a part of a study exploring its potential as an inhibitor of steroid sulfatase enzymes, which are significant in steroid hormone regulation (Soidinsalo & Wähälä, 2004).

Bacterial Metabolism and Soy Beverage Enrichment

Research has demonstrated the use of recombinant lactic acid bacteria and bifidobacteria for enriching soy beverages in dihydrogenistein. This process is vital for facilitating the production of equol and 5-hydroxy-equol by intestinal microbiota, which are important for various physiological functions (Peirotén, Gaya, & Landete, 2020).

Intestinal Bacterial Transformation

Studies have shown that dihydrogenistein is a metabolite formed by the fermentation of genistein with human fecal bacteria, suggesting its role in intestinal health and metabolism (Chang & Nair, 1995).

Isoflavone Conversion by Intestinal Bacteria

Research on the mouse intestine has identified a bacterium, strain Mt1B8, that converts genistein to dihydrogenistein, further emphasizing the importance of intestinal bacteria in the metabolism of isoflavones (Matthies et al., 2008).

Biological Activity of Isoflavone Metabolites

Dihydrogenistein, synthesized from genistein, has been studied for various biological activities, including antifungal, antibacterial, and topoisomerase inhibition activities, showing its potential in therapeutic applications (Chang, Nair, & Nitiss, 1995).

Gene Expression in Isoflavone Conversion

The human intestinal bacterium Slackia isoflavoniconvertens was shown to convert genistein to dihydrogenistein, highlighting the metabolic pathways involved in isoflavone transformation and their health implications (Schröder et al., 2013).

First Isoflavanone-Benzofuranone Biflavonoids

The structure and stereochemistry of dihydrogenistein have been identified in the context of biflavonoids, indicating its structural significance in phytochemistry (Bekker, Brandt, & Ferreira, 1998).

Dihydrogenistein in Human Intestinal Flora

Research has identified dihydrogenistein-producing bacteria in human feces, suggesting a role in the metabolism and bioavailability of isoflavones in the human digestive system (Tamura, Ohnishi-Kameyama, Nakagawa, & Tsushida, 2007).

Safety And Hazards

Dihydrogenistein may be harmful if swallowed . It is classified as a skin irritant and an eye irritant . Further safety information should be sought from appropriate material safety data sheets.

Future Directions

The therapeutic potential of Dihydrogenistein and other isoflavones is a topic of ongoing research . Future research will likely focus on improving our understanding of the therapeutic effects of Dihydrogenistein and finding ways to increase its bioavailability .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVUYNHDKMLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904153
Record name Dihydrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrogenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrogenistein

CAS RN

21554-71-2
Record name Dihydrogenistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21554-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dihydrogenistein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrogenistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrogenistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Hydrogenation of daidzein and genistein using palladium on calcium carbonate as a catalyst gives dihydrodaidzein and dihydrogenistein in good yield.
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Synthesis routes and methods II

Procedure details

Compound 22 was prepared following the general procedure described by Wähälä K. and Hase T. A., Heterocycles 28:183-86 (1989), herein incorporated by reference in its entirety. To a 50 mL round bottom flask was added genistein (270 mg, 1 mmol) and ammonium formate (1.08 g, 4 mmol). The flask was purged with N2, followed by addition of methanol (20 mL) and 10% Pd/C (255 mg). Upon consumption of the starting material (measured by reverse phase HPLC), the reaction mixture was passed through a pad of silica gel with EtOAc/Hex as the eluent. The solvent was concentrated in vacuo to afford crude 22. Purified by recrystallization from CHCl3/MeOH to afford 22 (144 mg, 53%) as brown crystals. Analytical data for isoflavanone 22: 1H NMR (500 MHz, DMSO) δ 12.19 (s, 1H), 10.84 (br s, 1H), 9.42 (br s, 1H), 7.08 (d, J=8.5 Hz, 2H), 6.73 (d, J=8.5 Hz, 2H), 5.91-5.90 (s, 2H), 4.53 (d, J=6.5 Hz, 2H), 4.00 (t, J=6.5 Hz, 1H); 13C NMR (125 MHz, DMSO) δ 197.6, 167.4, 164.6, 163.6, 157.4, 130.4, 126.3, 116.0, 102.5, 96.9, 95.5, 49.9; LCMS: Mass calculated for C15H12O5, [M+H]+, 273. Found 273.
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
XL Wang, KH Shin, HG Hur, SI Kim - Journal of biotechnology, 2005 - Elsevier
… daidzein and genistein to dihydrodaidzein and dihydrogenistein, and cleaved the C ring … and genistein were reduced to dihydrodaidzein and dihydrogenistein in amount of 18% and …
Number of citations: 106 www.sciencedirect.com
S Kobayashi, M Shinohara, T Nagai… - Bioscience …, 2013 - jstage.jst.go.jp
Isoflavone data concerning the metabolism and permeability on intestinal epithelial cells are scarce, particularly for microbial isoflavone metabolites. This study evaluates the absorption …
Number of citations: 50 www.jstage.jst.go.jp
S Heinonen, K Wähälä, H Adlercreutz - Analytical Biochemistry, 1999 - Elsevier
… silylation of synthetic dihydrogenistein with BSTFA produced … cleavage product of dihydrogenistein corresponding to the … be the enol tautomer of dihydrogenistein. The keto …
Number of citations: 192 www.sciencedirect.com
H Zhao, XL Wang, HL Zhang, CD Li… - Applied microbiology and …, 2011 - Springer
The original bovine rumen bacterial strain Niu-O16, capable of anaerobically bioconverting isoflavones daidzein and genistein to dihydrodaidzein (DHD) and dihydrogenistein (DHG), …
Number of citations: 21 link.springer.com
Á Peirotén, P Gaya, JM Landete - Food Research International, 2020 - Elsevier
Dihydrodaidzein (DHD) and dihydrogenistein (DHG) are intermediate compounds in the production of equol and 5-hydroxy-equol from daidzein and genistein by certain intestinal …
Number of citations: 15 www.sciencedirect.com
X Guo, X Zang, SJ Dou, DY Wang… - Journal of the Science …, 2022 - Wiley Online Library
BACKGROUND The soy isoflavone microbial metabolites dihydrodaidzein (DHD), dihydrogenistein (DHG), equol and 5‐hydroxy‐equol are generally more biologically active than their …
Number of citations: 3 onlinelibrary.wiley.com
CY Hsieh, YC Chang, MG Nair, WG Helferich - FASEB Journal, 1997 - experts.illinois.edu
Dihydrogenistein (DHG) is one of the metabolites of genistein (GEN) found'in the urine of human volunteers consuming soy. DHG differs from GEN by saturation of one double bond. In …
Number of citations: 0 experts.illinois.edu
M TAMURA, M OHNISHI-KAMEYAMA… - Food science and …, 2007 - jstage.jst.go.jp
… genistein into dihydrogenistein. We demonstrate that the dihydrogenistein-producing intes… This is the first report of a dihydrogenisteinproducing intestinal bacterium being harbored in …
Number of citations: 6 www.jstage.jst.go.jp
CY Hsieh - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
K Anbazhakan, K Sadasivam, R Praveena - Structural Chemistry, 2019 - Springer
The present work deals with the validation of radical scavenging behavior of two identical chromones: 4′,5,7 trihydroxy isoflavone dihydrogenistein (DGT) and 4′,6,7 trihydroxy …
Number of citations: 3 link.springer.com

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